molecular formula C37H30N8NaO11S2+ B15192274 7,7'-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt CAS No. 83232-28-4

7,7'-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt

Katalognummer: B15192274
CAS-Nummer: 83232-28-4
Molekulargewicht: 849.8 g/mol
InChI-Schlüssel: ZQPHRSBCSISGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt typically involves a multi-step organic synthesis processThe final step involves the formation of the carbonyldiimino linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs advanced chemical synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, involving precise control of reaction parameters such as temperature, pH, and reaction time to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines .

Wissenschaftliche Forschungsanwendungen

7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt has a wide range of scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonic) acid, sodium salt
  • Hexasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfonato-4-((4-sulfonatophenyl)azo)phenyl)azo)-2-naphthalenesulfonate)

Uniqueness

7,7’-(Carbonyldiimino)bis(3-((4-(acetamido)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is unique due to its specific structural features, such as the presence of acetamido groups and the specific arrangement of azo and hydroxyl groups. These features contribute to its distinct chemical properties and applications .

Eigenschaften

CAS-Nummer

83232-28-4

Molekularformel

C37H30N8NaO11S2+

Molekulargewicht

849.8 g/mol

IUPAC-Name

sodium;3-[(4-acetamidophenyl)diazenyl]-7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C37H30N8O11S2.Na/c1-19(46)38-23-3-7-25(8-4-23)42-44-33-31(57(51,52)53)17-21-15-27(11-13-29(21)35(33)48)40-37(50)41-28-12-14-30-22(16-28)18-32(58(54,55)56)34(36(30)49)45-43-26-9-5-24(6-10-26)39-20(2)47;/h3-18,48-49H,1-2H3,(H,38,46)(H,39,47)(H2,40,41,50)(H,51,52,53)(H,54,55,56);/q;+1

InChI-Schlüssel

ZQPHRSBCSISGLT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.